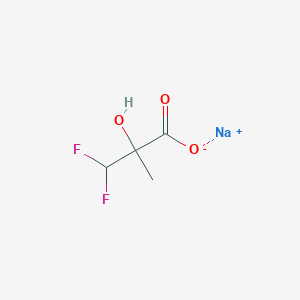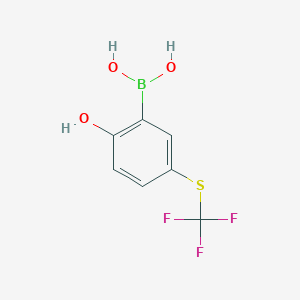
2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3S . It has a molecular weight of 237.9919 .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is 1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H . This indicates that the molecule consists of a phenyl ring substituted with a hydroxy group at the 2-position and a trifluoromethylthio group at the 5-position. The phenyl ring is also bonded to a boronic acid group.Chemical Reactions Analysis
While specific reactions involving 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid are not well documented, boronic acids are generally known to participate in various types of chemical reactions. For instance, they are commonly used in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Antitumor Agents : Researchers investigate derivatives of this compound as potential inhibitors of kinesin spindle protein (KSP), a target for antitumor therapies .
- Conjugate Additions : 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid participates in selective rhodium-catalyzed conjugate addition reactions. These reactions allow the installation of functional groups at specific positions in organic molecules .
- Lithiation and Electrophilic Reactions : Researchers exploit its lithiation chemistry to functionalize aromatic rings. The resulting derivatives find applications in diverse areas, including materials science and synthetic chemistry .
Medicinal Chemistry
Rhodium-Catalyzed Reactions
Functionalization via Lithiation
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIVBVNQEZZDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)SC(F)(F)F)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

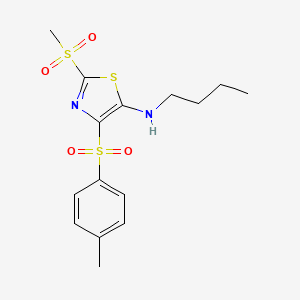
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
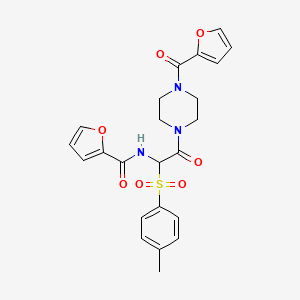


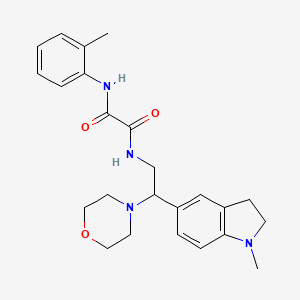
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

